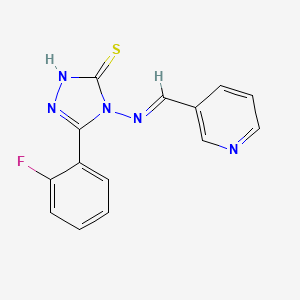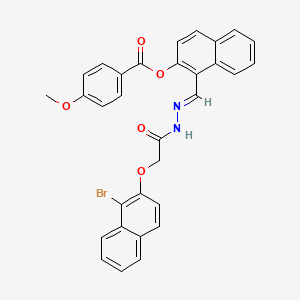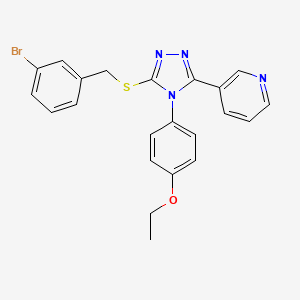
5-(2-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol: , often referred to as FTT , is a heterocyclic compound with a fascinating structure. It combines a triazole ring, a pyridine moiety, and a thiol group. Let’s break it down:
Triazole Ring: The triazole ring (1,2,4-triazole) is a five-membered ring containing three nitrogen atoms and two carbon atoms. It imparts unique properties to FTT.
Pyridine Moiety: The pyridine ring (pyridin-3-ylmethylene) contributes aromaticity and electron density.
Thiol Group: The thiol (-SH) group is essential for its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for FTT. One common approach involves the condensation of 2-fluorobenzaldehyde with 3-aminopyridine, followed by cyclization with thiosemicarbazide. The resulting intermediate undergoes cyclization to form FTT.
Reaction Conditions:Condensation: 2-fluorobenzaldehyde reacts with 3-aminopyridine in a solvent like ethanol or acetonitrile.
Cyclization: Thiosemicarbazide reacts with the intermediate under basic conditions (e.g., sodium hydroxide) to form FTT.
Industrial Production: While FTT is not produced on an industrial scale, its synthetic methods can be scaled up for larger quantities.
Analyse Chemischer Reaktionen
FTT participates in various reactions:
Oxidation: FTT can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the triazole ring can yield hydrazines.
Substitution: FTT undergoes nucleophilic substitution reactions.
Common Reagents: Sodium hydroxide, hydrazine, and various electrophiles.
Major Products: Sulfoxides, sulfones, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
FTT’s versatility makes it valuable in:
Medicine: Potential antimicrobial, antifungal, or antiviral properties.
Chemistry: As a building block for novel compounds.
Industry: In materials science or catalysis.
Wirkmechanismus
FTT’s mechanism of action is context-dependent. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise targets.
Vergleich Mit ähnlichen Verbindungen
FTT’s uniqueness lies in its combination of triazole, pyridine, and thiol functionalities. Similar compounds include other triazoles, pyridines, and thiol-containing molecules.
Eigenschaften
CAS-Nummer |
675131-20-1 |
|---|---|
Molekularformel |
C14H10FN5S |
Molekulargewicht |
299.33 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10FN5S/c15-12-6-2-1-5-11(12)13-18-19-14(21)20(13)17-9-10-4-3-7-16-8-10/h1-9H,(H,19,21)/b17-9+ |
InChI-Schlüssel |
OTNDQPRKRKOFQN-RQZCQDPDSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![prop-2-en-1-yl 2-{3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12020161.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide](/img/structure/B12020162.png)

![4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020174.png)
![[2-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12020188.png)
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12020196.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12020210.png)

![1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020240.png)
![5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12020260.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12020270.png)

